molecular formula C8H11NO2 B3256365 4-Ethoxy-2-methyl-pyridine-1-oxide CAS No. 26883-31-8

4-Ethoxy-2-methyl-pyridine-1-oxide

Cat. No.: B3256365
CAS No.: 26883-31-8
M. Wt: 153.18 g/mol
InChI Key: FLJUUOITHXOKDV-UHFFFAOYSA-N
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Description

4-Ethoxy-2-methyl-pyridine-1-oxide is a heterocyclic organic compound belonging to the pyridine N-oxide family. Its structure consists of a pyridine ring substituted with an ethoxy group (-OCH₂CH₃) at the 4-position and a methyl group (-CH₃) at the 2-position, with the pyridine nitrogen oxidized to an N-oxide moiety. This compound is of interest in medicinal chemistry and materials science due to the electronic effects imparted by the ethoxy and methyl substituents, which influence its acidity, solubility, and reactivity.

Properties

IUPAC Name

4-ethoxy-2-methyl-1-oxidopyridin-1-ium
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-3-11-8-4-5-9(10)7(2)6-8/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLJUUOITHXOKDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=[N+](C=C1)[O-])C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26883-31-8
Record name Pyridine, 4-ethoxy-2-methyl-, 1-oxide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=26883-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethoxy-2-methyl-pyridine-1-oxide typically involves the oxidation of 4-ethoxy-2-methylpyridine. One common method is the use of hydrogen peroxide (H2O2) as an oxidizing agent in the presence of a catalyst such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective formation of the N-oxide.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of hydrogen peroxide and the reaction temperature. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions

4-Ethoxy-2-methyl-pyridine-1-oxide can undergo various chemical reactions, including:

    Oxidation: Further oxidation can lead to the formation of more oxidized derivatives.

    Reduction: The N-oxide group can be reduced back to the corresponding pyridine derivative.

    Substitution: Electrophilic substitution reactions can occur at the pyridine ring, leading to the formation of substituted derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) in the presence of acetic acid.

    Reduction: Catalytic hydrogenation or the use of reducing agents such as sodium borohydride (NaBH4).

    Substitution: Electrophilic reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Higher oxidized pyridine derivatives.

    Reduction: 4-Ethoxy-2-methylpyridine.

    Substitution: Halogenated or other substituted pyridine derivatives.

Scientific Research Applications

4-Ethoxy-2-methyl-pyridine-1-oxide has several applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other chemical compounds.

Mechanism of Action

The mechanism of action of 4-Ethoxy-2-methyl-pyridine-1-oxide involves its interaction with molecular targets such as enzymes and receptors. The N-oxide group can participate in redox reactions, influencing the compound’s biological activity. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Pyridine N-Oxide Derivatives

Structural and Electronic Properties

The acidity (pKa) of pyridine N-oxides is highly sensitive to substituent type and position. Data from experimental studies (Table 1) reveal key trends:

Table 1: pKa Values of Selected Pyridine N-Oxides

Compound pKa Reference
4-Methoxypyridine 1-oxide 2.05
2-Ethoxypyridine 1-oxide 1.18
2-Methylaminopyridine 1-oxide 2.61
4-Aminopyridine 1-oxide 3.69
4-Hydroxypyridine 1-oxide 2.45
Key Observations:
  • Substituent Position: The 4-methoxy derivative (pKa 2.05) is less acidic than the 2-ethoxy analog (pKa 1.18), indicating that substituents at the 2-position exert stronger electron-withdrawing effects on the N-oxide proton. This aligns with the resonance and inductive effects of alkoxy groups, which are more pronounced in ortho positions .
  • Substituent Type : Ethoxy groups (-OCH₂CH₃) are slightly more electron-donating than methoxy (-OCH₃), but steric hindrance in the 2-position may reduce solvation, lowering pKa. For example, 2-ethoxy-pyridine 1-oxide (pKa 1.18) is more acidic than 4-methoxy-pyridine 1-oxide (pKa 2.05) despite ethoxy’s larger size .
  • Methyl vs. Amino Groups: The 2-methylamino substituent (pKa 2.61) increases acidity compared to alkyl/alkoxy groups due to its stronger electron-donating nature via resonance, stabilizing the deprotonated form .

Hypothesized Properties of 4-Ethoxy-2-methyl-pyridine-1-oxide :

  • The 4-ethoxy group would donate electrons via resonance, slightly increasing pKa compared to unsubstituted pyridine N-oxide (pKa ~0.8). However, the 2-methyl group may sterically hinder solvation, counteracting this effect. Based on analogs, its pKa is likely between 2.0 and 2.5, closer to 4-methoxypyridine 1-oxide (pKa 2.05) .

Reactivity and Functionalization

Pyridine N-oxides are versatile intermediates in synthesis. Compared to 4-methoxy or 2-ethoxy derivatives, this compound’s methyl group may hinder electrophilic substitution at the 2- and 6-positions. Conversely, the ethoxy group could direct reactivity to the 3- and 5-positions. Similar compounds undergo nucleophilic aromatic substitution or metal-catalyzed coupling, but steric effects in 4-ethoxy-2-methyl derivatives might slow these processes .

Biological Activity

4-Ethoxy-2-methyl-pyridine-1-oxide is a compound of significant interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article provides an in-depth examination of its biological properties, mechanisms of action, and relevant research findings.

This compound is synthesized through the oxidation of 4-ethoxy-2-methylpyridine, typically using hydrogen peroxide (H₂O₂) in the presence of a catalyst like acetic acid. The reaction conditions are crucial for achieving high yields and selectivity for the N-oxide formation.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including enzymes and receptors. The N-oxide group can participate in redox reactions, which may influence its pharmacological effects. Specific pathways and targets can vary based on the biological context in which the compound is applied.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. It has been evaluated against various bacterial strains, demonstrating potential as an antibacterial agent. Its efficacy may be linked to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Anticancer Activity

The compound has also been investigated for anticancer properties. Studies suggest that it may induce apoptosis in cancer cells through mechanisms involving oxidative stress and modulation of signaling pathways associated with cell survival and death. In vitro studies have shown promising results against several cancer cell lines.

Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound demonstrated effective inhibition against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were determined, showing significant potency compared to standard antibiotics.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

Study 2: Anticancer Activity

In a recent investigation into the anticancer effects, this compound was tested on human breast cancer cell lines (MCF-7). Results indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, with IC50 values calculated at various concentrations.

Concentration (µM)Cell Viability (%)
1080
2560
5030

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally related compounds:

CompoundStructure CharacteristicsBiological Activity
4-Ethoxy-2-methylpyridine Non-oxidized formLimited biological activity
2-Methylpyridine-1-oxide Lacks ethoxy groupModerate antimicrobial effects
4-Ethoxypyridine-1-oxide Lacks methyl groupReduced efficacy compared

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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